2-(4-Bromophenoxy)ethanamine
Overview
Description
2-(4-Bromophenoxy)ethanamine is an organic compound with the molecular formula C8H10BrNO. It is a white solid that is soluble in some organic solvents. This compound is used as an important intermediate in organic synthesis, particularly in the production of other organic compounds .
Preparation Methods
2-(4-Bromophenoxy)ethanamine can be synthesized through the reaction of 4-bromophenol with ethanamine. The reaction typically involves the use of a base to deprotonate the phenol, followed by nucleophilic substitution with ethanamine . The reaction conditions can be optimized based on the desired yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
2-(4-Bromophenoxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Bromophenoxy)ethanamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is used in the production of pharmaceuticals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-(4-Bromophenoxy)ethanamine can be compared with other similar compounds, such as:
2-(4-Chlorophenoxy)ethanamine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)ethanamine: Similar structure but with a fluorine atom instead of bromine.
2-(4-Iodophenoxy)ethanamine: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which can differ from those of its analogs due to the presence of the bromine atom .
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHSYDQJCKBJHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCN)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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